molecular formula C20H24N2O3S B6571307 4-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946351-43-5

4-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B6571307
CAS No.: 946351-43-5
M. Wt: 372.5 g/mol
InChI Key: XCCMXQMLGRKBDJ-UHFFFAOYSA-N
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Description

The compound “4-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceuticals due to its bioactivity . It also has a tetrahydroquinoline group, which is a type of heterocyclic compound that is often found in bioactive molecules .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide group, the propane-1-sulfonyl group, and the tetrahydroquinoline ring . These groups could potentially engage in various intermolecular interactions, affecting the compound’s physical and chemical properties.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the benzamide group could potentially undergo hydrolysis, while the tetrahydroquinoline ring might participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

Based on its structure, this compound is likely to be solid at room temperature, similar to most amides . Its solubility in water would depend on the balance between its polar (amide and sulfonyl groups) and nonpolar (methyl and tetrahydroquinoline groups) components.

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Benzamides and tetrahydroquinolines are both found in various bioactive compounds, so this compound could potentially interact with a variety of biological targets .

Properties

IUPAC Name

4-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-3-13-26(24,25)22-12-4-5-16-10-11-18(14-19(16)22)21-20(23)17-8-6-15(2)7-9-17/h6-11,14H,3-5,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCMXQMLGRKBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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